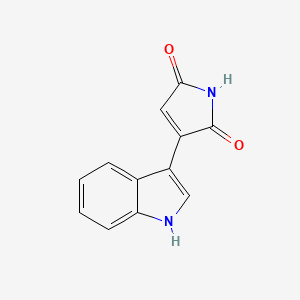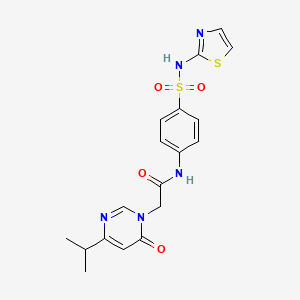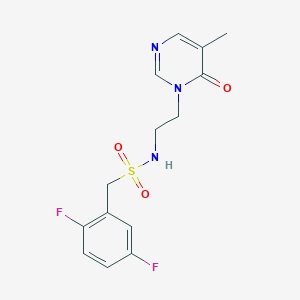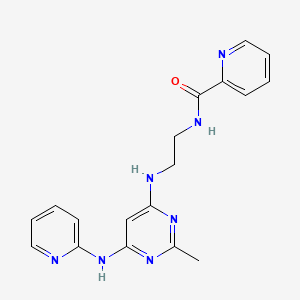
3-(1h-3-Indolyl)-2,5-dihydro-1h-2,5-pyrroledione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1h-3-Indolyl)-2,5-dihydro-1h-2,5-pyrroledione” is a derivative of indole, a heterocyclic compound. It has been studied for its potential antioxidant activities .
Synthesis Analysis
The synthesis of similar indole derivatives involves the condensation reaction of 3-acetyl indole and thiophene-2-carbaldehyde in a basic medium (NaOH 40%) .Molecular Structure Analysis
The molecular structure of similar indole derivatives was elucidated using IR, 13C-NMR, 1H-NMR spectra, and elemental analysis data .Chemical Reactions Analysis
The reaction of indoles with aromatic aldehydes in the presence of 5 mol% p-toluenesulfonic acid as a catalyst in acetonitrile media afforded high yields of bis(indolyl)methane via conventional and ultrasonication methodologies .Physical And Chemical Properties Analysis
The physical and chemical properties of similar indole derivatives were analyzed using various spectroscopic techniques .Scientific Research Applications
Antibacterial Activity
- A series of derivatives containing 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and indole substructures exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. These compounds showed minimal inhibition concentrations (MICs) lower than common antibiotics like vancomycin or ciprofloxacin, suggesting a mechanism of action different from these antibiotics. This characteristic could be vital in overcoming existing resistance mechanisms in bacterial strains (Mahboobi et al., 2008).
Photochemical and Fluorescence Properties
- Novel nonsymmetric dihetarylethenes based on benzindole and thiophene were synthesized, exhibiting interesting radiation and photochemical properties. The compounds, including derivatives of 3-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione, demonstrated unique photolysis behaviors (Metelitsa et al., 2010).
- Different indolylmaleimides showed changes in fluorescence (FL) and chemiluminescence (CL) based on their substitution patterns. The intramolecular charge transfer from the indole moiety to the maleimide moiety in 3-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione was observed, providing significant insights for designing FL and CL probes (Nakazono et al., 2010).
Quantitative Structure-Activity Relationship (QSAR)
- QSAR analysis was performed on a series of 3-Bromo-4-(1-H-3-Indolyl)-2, 5-Dihydro-1H-2, 5-Pyrroledione Derivatives. The study revealed that steric and electrostatic interactions are primarily responsible for enzyme–ligand interaction, providing valuable insights for designing more potent antibacterial agents (Sharma et al., 2010).
Catalytic Activity
- Rare-earth metal amido complexes incorporating the indolyl ligand in unique bonding modes were synthesized, showing high catalytic activity for the hydrophosphonylation of both aromatic and aliphatic aldehydes and ketones. This indicates potential applications in organic synthesis and catalysis (Yang et al., 2014).
Antiproliferative Properties
- Synthesis of certain derivatives with D-ribo-, D-xylo-, L-arabino-, D-galactopyranose, and D-lactose modifications showed potential antiproliferative properties, indicating their possible use in cancer research (Melnik et al., 1996).
Miscellaneous Applications
- The synthesis of 2,5-bis(3′-Indolyl)pyrroles, analogues of the marine alkaloid nortopsentin, showed significant antitumor activity. This highlights the potential of these compounds in the development of new anticancer drugs (Carbone et al., 2013).
Mechanism of Action
Target of Action
The primary target of 3-(1H-3-Indolyl)-2,5-dihydro-1H-2,5-pyrroledione is the 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) . ABTS is a chemical compound used in the ABTS assay to measure the antioxidant capacity of different substances .
Mode of Action
The compound interacts with its target, ABTS, by inhibiting its activity . This interaction results in a decrease in the production of reactive oxygen species (ROS), which are harmful to cells .
Biochemical Pathways
The inhibition of ABTS affects the biochemical pathways involved in the production of ROS . By reducing the levels of ROS, the compound helps to protect cells from oxidative stress .
Pharmacokinetics
The compound’s interaction with abts suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a reduction in the levels of ROS in cells . This can help to protect cells from damage caused by oxidative stress .
Future Directions
properties
IUPAC Name |
3-(1H-indol-3-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-5-8(12(16)14-11)9-6-13-10-4-2-1-3-7(9)10/h1-6,13H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNCGNYCVKZAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221905-22-2 |
Source


|
| Record name | 3-(1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2807166.png)
![2-[(3-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2807167.png)
![tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2807169.png)

![2,5-Dichloro-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide](/img/structure/B2807172.png)

![3-Chloro-5-(trifluoromethyl)-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2807175.png)
![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2807176.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807179.png)


![ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide](/img/structure/B2807183.png)
![N-(3,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2807184.png)